molecular formula C21H22N2O3 B2598377 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide CAS No. 898465-31-1

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide

Cat. No. B2598377
CAS RN: 898465-31-1
M. Wt: 350.418
InChI Key: AFRPVHXLFFFLQN-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinoline family and has been synthesized using various methods.

Scientific Research Applications

Catalysis and Asymmetric Synthesis

NHCs serve as powerful ligands for transition metals in catalytic reactions. Their unique electronic properties and steric features make them excellent candidates for promoting various transformations. Researchers have harnessed NHCs for asymmetric catalysis, umpolung reactions, and organocatalysis. These compounds play a crucial role in designing efficient and selective catalysts for complex chemical processes .

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

NHCs contribute to the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. Their strong coordination abilities allow NHCs to stabilize metal centers within MOFs, influencing their properties and reactivity. Researchers explore NHC-based MOFs for gas adsorption, drug delivery, and environmental remediation .

Medicinal Chemistry and Drug Development

The compound contains a quinoline moiety, which is a common scaffold in medicinal chemistry. Researchers investigate NHC derivatives for their potential as antitumor agents, antimicrobial drugs, and anti-inflammatory compounds. The combination of NHCs with metal complexes enhances their biological activity and selectivity .

Materials Science and Polymer Chemistry

NHCs participate in the synthesis of functional materials, including polymers and nanoparticles. Their ability to stabilize metal nanoparticles allows for controlled nanoparticle growth and surface modification. NHC-functionalized polymers find applications in drug delivery, sensors, and optoelectronic devices .

Supramolecular Chemistry and Host-Guest Interactions

NHCs engage in host-guest interactions, forming stable complexes with other molecules. Researchers explore NHC-based receptors for selective binding of specific substrates, such as ions or small organic molecules. These studies contribute to the field of supramolecular chemistry and molecular recognition .

Organometallic Chemistry and Transition Metal Complexes

NHCs play a pivotal role in organometallic chemistry, where they stabilize metal-carbene complexes. These complexes serve as intermediates in various reactions, including cross-coupling, C-H activation, and carbene transfer. NHCs enhance the reactivity of transition metal complexes, leading to novel synthetic routes and functional materials .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(12-18)20(24)22-17-10-9-14-5-3-11-23(19(14)13-17)21(25)15-7-8-15/h2,4,6,9-10,12-13,15H,3,5,7-8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRPVHXLFFFLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide

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